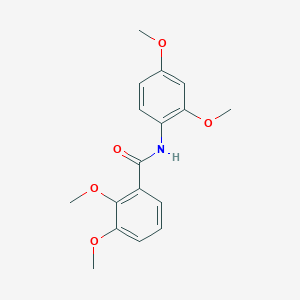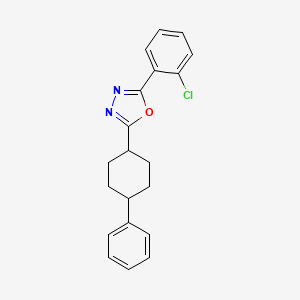![molecular formula C18H18N2O3S B5708857 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5708857.png)
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its various potential applications. DAPH is a member of the acrylamide family and is synthesized through a specific method that involves the reaction of 2,4-dimethoxyaniline and phenyl isothiocyanate.
Mechanism of Action
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide acts as a fluorescent probe for ROS by undergoing a chemical reaction with them. The reaction results in the production of a highly fluorescent compound that can be detected using various techniques such as fluorescence microscopy and flow cytometry.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound has been reported to have antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has several advantages for lab experiments, including its high sensitivity and selectivity for ROS detection. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and instability under certain conditions.
Future Directions
There are several future directions for research on N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide. One potential direction is the development of new fluorescent probes based on this compound's structure for the detection of other molecules of interest. Additionally, further studies are needed to understand the compound's mechanism of action and potential therapeutic applications fully. Finally, the development of more stable and less toxic derivatives of this compound could improve its potential for use in various applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its various potential applications. The compound is synthesized through a specific method and has been extensively studied for its use as a fluorescent probe for ROS detection. This compound has several biochemical and physiological effects, including its antioxidant properties and potential as a cancer therapeutic agent. While the compound has some limitations, there are several future directions for research on this compound, including the development of new fluorescent probes and the exploration of its potential therapeutic applications.
Synthesis Methods
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is synthesized through a specific method that involves the reaction of 2,4-dimethoxyaniline and phenyl isothiocyanate. The reaction occurs in the presence of a base such as triethylamine and a solvent such as chloroform or dichloromethane. The product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The detection of ROS is essential for understanding their role in these processes and developing therapeutic strategies for diseases associated with ROS.
properties
IUPAC Name |
(E)-N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-9-10-15(16(12-14)23-2)19-18(24)20-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H2,19,20,21,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAXWPPQHNSCKK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(diphenylmethyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5708790.png)


![N-[3-(1H-tetrazol-1-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5708817.png)





![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)

![6-(4-bromophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5708894.png)